An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-methylcyclohexane
An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-methylcyclohexane
Introduction: Beyond the Structure
1-Methoxy-4-methylcyclohexane is a saturated cyclic ether that, while seemingly simple in its molecular structure (C₈H₁₆O), presents a fascinating case study in stereochemistry and conformational analysis.[1] Its utility extends beyond the academic, serving as a valuable intermediate in organic synthesis and offering a structural motif relevant to medicinal chemistry and drug development.[2] The strategic placement of a methoxy group can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making a deep understanding of its behavior critical for professionals in the field.[3] This guide provides an in-depth analysis of 1-methoxy-4-methylcyclohexane, moving from its fundamental properties to the nuanced interplay of its stereoisomers and their conformational dynamics, supported by practical experimental protocols.
Core Physicochemical Properties
The fundamental properties of 1-methoxy-4-methylcyclohexane provide a baseline for its handling, purification, and application. The compound is a colorless liquid at room temperature and is classified as a flammable liquid.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 90200-72-9 (for isomer mixture) | [4] |
| Boiling Point | 148 °C | [5] |
| Density (Specific Gravity) | 0.86 g/cm³ (at 20°C) | [4] |
| Refractive Index | ~1.432 - 1.436 | [5] |
| Flash Point | 30 °C | [4] |
| LogP | 2.21 | [5] |
| Storage | Room temperature, in a dry, sealed container away from ignition sources. | [4][5] |
Stereoisomerism and Conformational Analysis: The Heart of the Molecule
The true complexity and utility of 1-methoxy-4-methylcyclohexane are revealed through its stereochemistry. The molecule exists as two distinct geometric isomers: cis and trans. The relationship between the methoxy and methyl groups dictates not only the molecule's shape but also its energetic landscape.
To understand the stability of these isomers, we must analyze their chair conformations. In substituted cyclohexanes, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). Equatorial positions are generally more stable as they minimize steric strain, particularly the unfavorable 1,3-diaxial interactions that occur between axial substituents.[6]
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[7]
Notably, the methoxy group has a significantly lower A-value than the methyl group. This is because the C-O bond is longer than a C-C bond, and the methoxy group can orient its own methyl group away from the axial hydrogens, reducing steric clash.[9] This counter-intuitive difference is paramount for predicting the most stable conformer.
Conformational Analysis of trans-1-Methoxy-4-methylcyclohexane
In the trans isomer, the substituents are on opposite sides of the ring. This leads to two possible chair conformations after a "ring flip".
-
Diequatorial (e,e): Both the methoxy and methyl groups occupy equatorial positions. This conformation is highly stable as it avoids all significant 1,3-diaxial interactions.
-
Diaxial (a,a): Both groups occupy axial positions. This conformation is highly unstable due to significant 1,3-diaxial interactions from both groups.
The total steric strain from the diaxial conformation is the sum of the A-values: 1.8 + 0.6 = 2.4 kcal/mol. Consequently, the equilibrium overwhelmingly favors the diequatorial conformer.
Conformational Analysis of cis-1-Methoxy-4-methylcyclohexane
In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one group must be axial and the other equatorial.
-
Axial Methoxy, Equatorial Methyl (a,e): The methoxy group is axial, and the methyl group is equatorial. The steric strain is determined by the A-value of the methoxy group: 0.6 kcal/mol.
-
Equatorial Methoxy, Axial Methyl (e,a): The methoxy group is equatorial, and the methyl group is axial. The steric strain is determined by the A-value of the methyl group: 1.8 kcal/mol.
Causality : Because the A-value of the methyl group (1.8 kcal/mol) is greater than that of the methoxy group (0.6 kcal/mol), the conformation with the bulkier methyl group in the equatorial position is the most stable. The energy difference between these two conformers is 1.8 - 0.6 = 1.2 kcal/mol.
Synthesis and Purification
A robust and common method for preparing ethers like 1-methoxy-4-methylcyclohexane is the Williamson Ether Synthesis .[10] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11]
Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system. Successful formation of the product can be monitored by TLC (disappearance of the alcohol) and confirmed by GC-MS and NMR analysis. The use of a strong base ensures complete deprotonation, driving the reaction forward.
Reactants:
-
cis/trans-4-Methylcyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-methylcyclohexanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the solution back to 0 °C. Add iodomethane (1.2 eq) dropwise via the dropping funnel. Causality: Iodomethane is an excellent Sₙ2 substrate. The iodide is a superb leaving group, and the methyl carbon is unhindered, ensuring a fast reaction with the alkoxide nucleophile.[10]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
Purification: The crude product can be purified by fractional distillation to yield the 1-methoxy-4-methylcyclohexane as a mixture of cis and trans isomers.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers and confirming their conformational preferences.
¹H NMR Spectroscopy
-
Methoxy Protons (-OCH₃): A sharp singlet will appear around 3.2-3.4 ppm .[13]
-
Methyl Protons (-CH₃): A doublet will appear around 0.8-1.0 ppm , coupled to the C4 proton.
-
Cyclohexane Ring Protons: A complex series of multiplets will be observed between 1.0-2.0 ppm .
-
C1 Proton (H-C-OCH₃): This is the key diagnostic signal.
-
In a conformation where this proton is axial , it will appear further upfield (more shielded) around 3.1-3.3 ppm and will exhibit large axial-axial coupling constants (J ≈ 8-12 Hz) to adjacent axial protons.
-
When this proton is equatorial , it will be downfield (deshielded) around 3.4-3.6 ppm and show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).
-
Based on our conformational analysis, the most stable trans isomer (diequatorial) will show a C1-H signal characteristic of an axial proton, while the most stable cis isomer will show a C1-H signal with features of both axial and equatorial protons due to the equilibrium, though dominated by the conformer with the axial methoxy group (and thus an equatorial C1-H).
¹³C NMR Spectroscopy
-
Methoxy Carbon (-OCH₃): A signal around 55-58 ppm .[3]
-
Methyl Carbon (-CH₃): A signal around 20-23 ppm .
-
C1 Carbon (-C-OCH₃): A signal around 75-80 ppm .
-
Other Ring Carbons: Signals in the 25-40 ppm range.
Conformational effects (the γ-gauche effect) can cause slight shifts in the carbon signals between isomers, which can be used for assignment when analyzed carefully.
Reactivity and Applications
Ether Cleavage
The primary reaction of the ether functional group is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[14] Ethers are generally unreactive, but under harsh acidic conditions, they can be cleaved.[15]
The reaction proceeds via an Sₙ2 mechanism for primary and secondary carbons.
-
Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).
-
Nucleophilic Attack: The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbons and displacing the alcohol.
For 1-methoxy-4-methylcyclohexane, the attack can occur at the methyl carbon or the C1 of the cyclohexane ring. Since the methyl carbon is significantly less sterically hindered, the Sₙ2 attack will occur there exclusively.
Reaction: 1-Methoxy-4-methylcyclohexane + HBr (excess) → 4-Methylcyclohexanol + Bromomethane
If excess HBr is used, the resulting 4-methylcyclohexanol will be further converted to 1-bromo-4-methylcyclohexane.
Applications in Drug Development
The 1-methoxy-4-methylcyclohexane scaffold is a lipophilic, non-planar structure. In drug design, moving from flat aromatic rings to saturated cyclic systems (a "bioisosteric replacement") can improve properties like solubility and metabolic stability. The methoxy group itself is a common feature in approved drugs, where it can act as a hydrogen bond acceptor, tune electronic properties, and block metabolic oxidation of an adjacent site.[3] Understanding the precise conformational preferences of this scaffold allows medicinal chemists to design molecules with specific three-dimensional shapes to optimize binding to biological targets.
Safety and Handling
1-Methoxy-4-methylcyclohexane is a flammable liquid and vapor (GHS Hazard H226).[1][4] It should be kept away from heat, sparks, open flames, and other ignition sources. Store in a well-ventilated place and keep the container tightly closed. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
References
-
1-Methoxy-4-methylcyclohexane . LookChem. [Link]
-
1H NMR Chemical Shift . Oregon State University. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . Master Organic Chemistry. [Link]
-
Reactions of Ethers with HBr or HI . YouTube. [Link]
-
Why is the A-value of methoxy group lower than that of the hydroxyl group? . Chemistry Stack Exchange. [Link]
-
Williamson Ether Synthesis . YouTube. [Link]
-
1-Methoxy-4-methylcyclohexane | C8H16O | CID 6336264 . PubChem. [Link]
-
Reactions of Ethers . Chemistry LibreTexts. [Link]
-
Substituted Cyclohexanes . Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift . Oregon State University. [Link]
-
Cleavage of Ethers with Acids . Organic Chemistry Tutor. [Link]
-
Organic Chemistry Williamson Ether Synthesis . University of Richmond. [Link]
-
The role of the methoxy group in approved drugs . PubMed. [Link]
-
Axial/Equatorial Exchange in Cyclohexanes . Oregon State University. [Link]
-
Cleavage of Cyclic Ethers . YouTube. [Link]
-
Reactions of Ethers - Acidic Cleavage . Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
